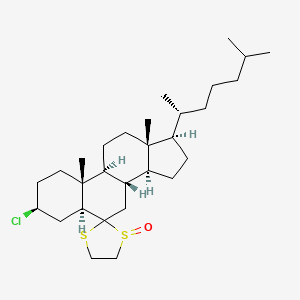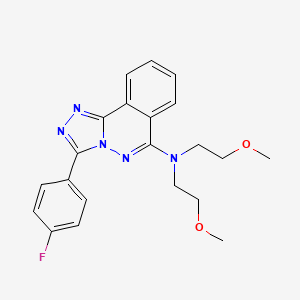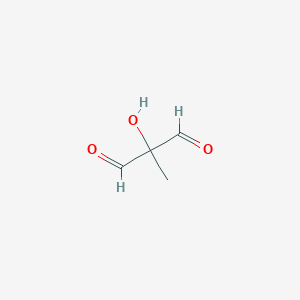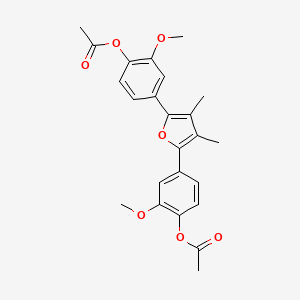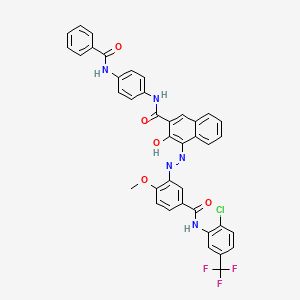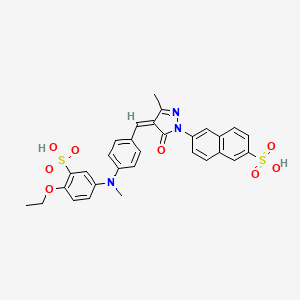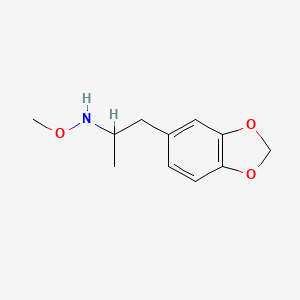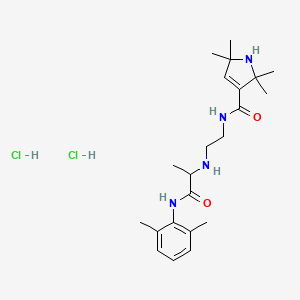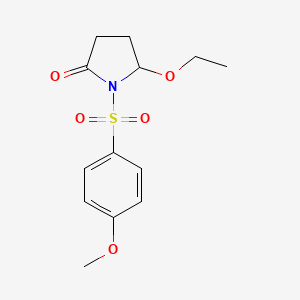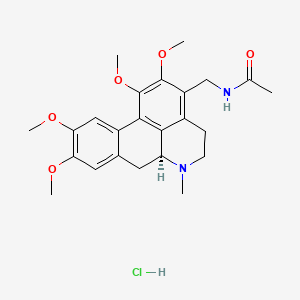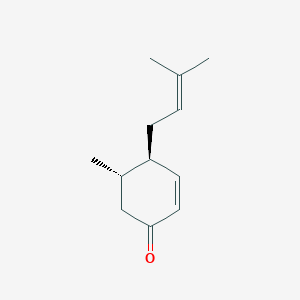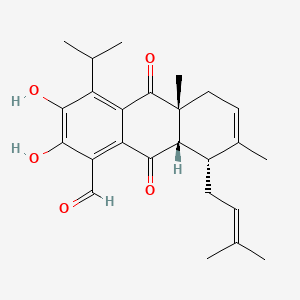
1-(4-Methoxyphenyl)ethylidenehydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)ethylidenehydrazine is an organic compound with the molecular formula C9H12N2O It is a hydrazone derivative, characterized by the presence of a hydrazine functional group attached to an ethylidene moiety, which is further substituted with a 4-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyl)ethylidenehydrazine can be synthesized through the condensation reaction between 4-methoxyacetophenone and hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The general procedure involves mixing equimolar amounts of 4-methoxyacetophenone and hydrazine hydrate in ethanol, followed by heating the mixture under reflux for several hours. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The final product is typically purified using industrial-scale crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxyphenyl)ethylidenehydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)ethylidenehydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)ethylidenehydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism. By inhibiting MAO, the compound can affect the levels of neurotransmitters like serotonin and dopamine, leading to potential antidepressant effects. Additionally, it may interact with other cellular pathways, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxyphenyl)hydrazine: A related compound with similar structural features but different reactivity.
4-Methoxyphenylhydrazine: Another hydrazine derivative with a methoxyphenyl group.
1-(4-Methoxyphenyl)ethylamine: A compound with an ethylamine group instead of a hydrazine group.
Uniqueness
1-(4-Methoxyphenyl)ethylidenehydrazine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its hydrazone functionality allows for versatile reactivity, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities, such as enzyme inhibition, set it apart from other similar compounds .
Propriétés
Numéro CAS |
1081838-29-0 |
|---|---|
Formule moléculaire |
C9H12N2O |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
(E)-1-(4-methoxyphenyl)ethylidenehydrazine |
InChI |
InChI=1S/C9H12N2O/c1-7(11-10)8-3-5-9(12-2)6-4-8/h3-6H,10H2,1-2H3/b11-7+ |
Clé InChI |
ADNJIMDVLSCPOA-YRNVUSSQSA-N |
SMILES isomérique |
C/C(=N\N)/C1=CC=C(C=C1)OC |
SMILES canonique |
CC(=NN)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


